molecular formula C13H7Br2NOS B274201 (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

Numéro de catalogue B274201
Poids moléculaire: 385.08 g/mol
Clé InChI: ATGHSIUUXCWJAU-MDWZMJQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one, also known as DBNBr, is a synthetic compound that has been widely used in scientific research for its unique properties.

Mécanisme D'action

The mechanism of action of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is based on its ability to bind to amyloid fibrils. The compound contains a benzothiazole moiety, which is known to interact with the hydrophobic core of amyloid fibrils. The dibromocyclohexa-2,4-dien-1-one group in this compound provides a conjugated system that enhances the fluorescence signal upon binding to amyloid fibrils. The resulting fluorescence signal can be detected using a variety of imaging techniques, including fluorescence microscopy and spectroscopy.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects in vitro and in vivo. The compound has low toxicity and does not affect cell viability or proliferation. In addition, this compound does not interfere with the normal function of proteins or other cellular components. These properties make this compound a safe and reliable tool for studying protein aggregates in biological systems.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is its ability to selectively bind to amyloid fibrils. This allows researchers to specifically target and image protein aggregates, which can be difficult to detect using other methods. In addition, this compound has a strong fluorescence signal, which makes it easy to detect and quantify amyloid fibrils in biological samples.
One limitation of this compound is its limited solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilutions for experiments. In addition, the fluorescence signal of this compound can be affected by environmental factors, such as pH and temperature. These limitations should be taken into consideration when designing experiments using this compound.

Orientations Futures

There are several future directions for the use of (6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in scientific research. One area of interest is the development of new imaging techniques that can detect and quantify protein aggregates in vivo. This compound has the potential to be used in combination with other imaging agents to provide a more comprehensive view of protein aggregation in biological systems.
Another area of interest is the development of new compounds based on the structure of this compound. These compounds could have improved solubility and fluorescence properties, which would make them more useful for studying protein aggregates in biological systems.
Finally, this compound could be used to study the effects of potential therapeutic agents on protein aggregation. By monitoring the fluorescence signal of this compound in the presence of therapeutic agents, researchers could determine the efficacy of these agents in preventing or reducing protein aggregation in vitro and in vivo.
Conclusion
In conclusion, this compound is a valuable tool for studying protein aggregates in scientific research. The compound has a well-established synthesis method, selective binding to amyloid fibrils, and minimal biochemical and physiological effects. While there are limitations to its use, this compound has the potential to be used in a variety of future research directions, including the development of new imaging techniques and compounds for studying protein aggregation.

Méthodes De Synthèse

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is synthesized by reacting 2,4-dibromocyclohexa-2,4-dien-1-one with 2-aminobenzothiazole in the presence of a base. The reaction yields a yellow powder that is purified by recrystallization. The synthesis method for this compound has been well established and is easily reproducible.

Applications De Recherche Scientifique

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been widely used in scientific research for its ability to act as a fluorescent probe for detecting and imaging protein aggregates. Protein aggregates are associated with a number of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has been shown to selectively bind to amyloid fibrils, which are the hallmark of these diseases, and emit a strong fluorescence signal. This makes this compound a valuable tool for studying the formation and progression of protein aggregates in vitro and in vivo.

Propriétés

Formule moléculaire

C13H7Br2NOS

Poids moléculaire

385.08 g/mol

Nom IUPAC

(6E)-6-(3H-1,3-benzothiazol-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C13H7Br2NOS/c14-7-5-8(12(17)9(15)6-7)13-16-10-3-1-2-4-11(10)18-13/h1-6,16H/b13-8+

Clé InChI

ATGHSIUUXCWJAU-MDWZMJQESA-N

SMILES isomérique

C1=CC=C2C(=C1)N/C(=C\3/C=C(C=C(C3=O)Br)Br)/S2

SMILES

C1=CC=C2C(=C1)NC(=C3C=C(C=C(C3=O)Br)Br)S2

SMILES canonique

C1=CC=C2C(=C1)NC(=C3C=C(C=C(C3=O)Br)Br)S2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.